rac-(1R,2R)-2-ethylcyclopropane-1-carboxylic acid
Description
General Significance of Cyclopropane (B1198618) Frameworks in Organic and Biochemical Sciences
The cyclopropane ring, a three-membered carbocycle, is the smallest stable cycloalkane and is characterized by significant ring strain. This inherent strain imparts unusual bonding characteristics and a high degree of p-character to its C-C bonds, making the ring conformationally rigid. nih.gov In medicinal chemistry and drug discovery, the incorporation of a cyclopropane framework into a molecule can offer several advantages. unl.pt
The rigidity of the cyclopropane unit allows for precise control over the spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for specific biological targets. nih.gov Furthermore, the cyclopropane motif is often more resistant to metabolic degradation compared to linear alkyl chains, which can improve the pharmacokinetic profile of a drug candidate. nih.gov This structural unit is found in numerous natural products and has been integrated into a wide array of synthetic compounds with diverse biological activities, including insecticidal, antimicrobial, and antiviral properties. unl.pt
Stereochemical Considerations in Substituted Cyclopropane Carboxylic Acids
The stereochemistry of substituted cyclopropanes, including cyclopropane carboxylic acids, is a critical factor that dictates their physical, chemical, and biological properties. For a disubstituted cyclopropane, such as one with a carboxylic acid group at position 1 and another substituent at position 2, geometric isomers (cis and trans) are possible. The cis isomer has both substituents on the same face of the cyclopropane ring, while the trans isomer has them on opposite faces.
Each of these geometric isomers can also exist as a pair of enantiomers (e.g., (1R,2R) and (1S,2S) for the trans isomer). The specific spatial orientation of the substituents can profoundly influence how the molecule interacts with chiral biological systems, such as enzymes and receptors. Consequently, different stereoisomers of the same compound can exhibit vastly different biological activities. The synthesis and separation of specific stereoisomers are therefore crucial areas of research in the development of new therapeutic agents and other specialized chemical products.
Specific Research Focus on rac-(1R,2R)-2-Ethylcyclopropane-1-carboxylic Acid
Within the broad class of cyclopropane carboxylic acids, this compound is a specific example of a disubstituted cyclopropane. The designation "rac" indicates that it is a racemic mixture, containing equal amounts of the (1R,2R) and (1S,2S) enantiomers. The "(1R,2R)" descriptor specifies the trans configuration, where the ethyl group and the carboxylic acid group are on opposite sides of the cyclopropane ring.
This compound serves as a subject of interest for its specific chemical properties and as a potential building block in more complex organic syntheses. Research on this and similar molecules helps to elucidate the structure-activity relationships of substituted cyclopropanes. The following sections provide a detailed look at the known properties and research context of this particular chemical entity.
Properties
CAS No. |
57911-27-0 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.1 |
Purity |
95 |
Origin of Product |
United States |
Detailed Research Findings on Rac 1r,2r 2 Ethylcyclopropane 1 Carboxylic Acid
While extensive biological activity studies specifically focused on rac-(1R,2R)-2-ethylcyclopropane-1-carboxylic acid are not widely documented in publicly available literature, its chemical and physical properties have been characterized. Its primary role in a research context is often as a synthetic intermediate or as a reference compound for the development of synthetic methodologies.
The compound's structure, featuring a trans-configured ethyl and carboxylic acid group on a cyclopropane (B1198618) ring, makes it a valuable substrate for stereoselective reactions. Its physicochemical properties are determined by the interplay of the small, strained cyclopropane ring, the nonpolar ethyl group, and the polar carboxylic acid functionality. Data regarding its molecular weight, formula, and other computed properties are available through chemical databases. nih.gov
Interactive Data Table: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2-ethylcyclopropane-1-carboxylic acid | nih.gov |
| Molecular Formula | C₆H₁₀O₂ | nih.gov |
| Molecular Weight | 114.14 g/mol | nih.gov |
| Exact Mass | 114.068079557 Da | nih.gov |
| Topological Polar Surface Area | 37.3 Ų | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
| Complexity | 109 | nih.gov |
| XLogP3 | 1.2 | nih.gov |
This data is computationally generated.
Chemical Transformations and Reactivity of Rac 1r,2r 2 Ethylcyclopropane 1 Carboxylic Acid Derivatives
Functional Group Interconversions of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle that allows for the synthesis of a wide array of derivatives.
The conversion of rac-(1R,2R)-2-ethylcyclopropane-1-carboxylic acid to its corresponding esters is most commonly achieved through Fischer-Speier esterification. chemguide.co.ukmasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.org The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.comorganic-chemistry.org The mechanism proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. organic-chemistry.orgyoutube.com
Alternatively, esters can be formed under basic conditions via an Sₙ2 reaction. This involves deprotonating the carboxylic acid with a base like sodium hydroxide to form the carboxylate salt, which then acts as a nucleophile to attack a primary alkyl halide. youtube.com
| Method | Reagents & Conditions | Product Example (with Methanol) | Notes |
| Fischer-Speier Esterification | Methanol (excess), cat. H₂SO₄, heat | Methyl (1R,2R)-2-ethylcyclopropane-1-carboxylate | Equilibrium-driven reaction. chemguide.co.ukorganic-chemistry.org |
| Sₙ2 from Carboxylate | 1. NaOH2. Methyl Iodide (CH₃I) | Methyl (1R,2R)-2-ethylcyclopropane-1-carboxylate | Best suited for primary alkyl halides. youtube.com |
| Acyl Chloride Intermediate | 1. Thionyl Chloride (SOCl₂)2. Methanol, Pyridine | Methyl (1R,2R)-2-ethylcyclopropane-1-carboxylate | Avoids the use of strong acid and the generation of water. |
The synthesis of amides from this compound can be accomplished through several routes. Direct reaction with an amine is generally unfavorable and requires very high temperatures to drive off water, which can lead to low yields.
A more common and efficient approach involves the activation of the carboxylic acid. This is typically done by converting the acid to a more reactive derivative, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts readily with a primary or secondary amine to form the corresponding amide. Another widely used method involves coupling agents, such as dicyclohexylcarbodiimide (DCC), which facilitate amide bond formation by activating the carboxyl group.
| Method | Reagents & Conditions | Product Example (with Ammonia) | Notes |
| Via Acyl Chloride | 1. SOCl₂ or (COCl)₂2. Ammonia (NH₃) | rac-(1R,2R)-2-Ethylcyclopropane-1-carboxamide | A common and high-yielding method. |
| Via Coupling Agent | Ammonia (NH₃), Dicyclohexylcarbodiimide (DCC) | rac-(1R,2R)-2-Ethylcyclopropane-1-carboxamide | Forms a dicyclohexylurea byproduct. |
| High-Temperature Direct Reaction | Ammonia (NH₃), High Temperature (>180°C) | rac-(1R,2R)-2-Ethylcyclopropane-1-carboxamide | Generally less efficient and requires harsh conditions. |
The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (rac-(1R,2R)-2-ethylcyclopropyl)methanol. This transformation requires powerful reducing agents due to the low reactivity of the carboxyl group.
Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose, typically used in an ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup. masterorganicchemistry.comlibretexts.org The mechanism involves an initial acid-base reaction between the acidic proton of the carboxylic acid and the hydride, liberating hydrogen gas. masterorganicchemistry.comyoutube.com Subsequent hydride attacks reduce the carboxylate to an aldehyde intermediate, which is immediately further reduced to the primary alcohol. libretexts.org Milder reducing agents like sodium borohydride (NaBH₄) are not strong enough to reduce carboxylic acids. libretexts.orglibretexts.org Diborane (B₂H₆) is another effective reagent for this reduction. libretexts.org
| Reagent | Conditions | Product | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | 1. LiAlH₄, THF2. H₃O⁺ workup | (rac-(1R,2R)-2-Ethylcyclopropyl)methanol | A strong, non-selective reducing agent. masterorganicchemistry.com |
| Diborane (B₂H₆) | 1. B₂H₆, THF2. H₃O⁺ workup | (rac-(1R,2R)-2-Ethylcyclopropyl)methanol | More selective than LiAlH₄; does not reduce some other functional groups. libretexts.org |
The carboxyl group of this compound is already at a high oxidation state, making it generally resistant to further oxidation under typical conditions. libretexts.org Forcing conditions that do lead to oxidation often result in the loss of the carboxyl carbon as carbon dioxide, a process known as decarboxylation. libretexts.org
For instance, the Hunsdiecker reaction, which involves converting the carboxylic acid to its silver salt and then treating it with bromine, would lead to an oxidative decarboxylation to produce 1-bromo-2-ethylcyclopropane. libretexts.org Direct oxidation of the alkyl portion of the molecule without affecting the carboxylic acid or the cyclopropane (B1198618) ring is challenging and generally not a synthetically viable pathway. Strong oxidizing agents like potassium permanganate or chromic acid under harsh conditions would likely lead to the cleavage of the cyclopropane ring or oxidation of the ethyl group, resulting in a complex mixture of products. pressbooks.pubyoutube.com
Reactions Involving the Cyclopropane Ring System
The three-membered ring of cyclopropane derivatives possesses significant angle strain, making it behave somewhat like a π-bond. This stored energy allows the ring to undergo cleavage reactions under conditions that would not affect a typical alkane.
The cyclopropane ring in derivatives of this compound is susceptible to opening by electrophilic reagents, radical species, or through catalytic hydrogenation. beilstein-journals.orgrsc.org The regioselectivity of the ring-opening is influenced by the substituents on the ring.
Acid-Catalyzed Ring-Opening: In the presence of strong acids, the carbonyl oxygen of the carboxylic acid (or its ester derivative) can be protonated. This activation can facilitate a nucleophilic attack that proceeds with concomitant ring opening. nih.govresearchgate.net The cleavage typically occurs at the most substituted C-C bond (C1-C2) to relieve ring strain and form a more stable carbocationic intermediate, which is then trapped by a nucleophile.
Radical Ring-Opening: The cyclopropane ring can also be opened via radical pathways. beilstein-journals.orgnih.gov These reactions can be initiated by radical initiators and involve the formation of a cyclopropylcarbinyl-type radical. This intermediate can rapidly rearrange through ring cleavage to a more stable homoallyl radical. nih.govnih.gov This pathway is particularly relevant in reactions involving radical additions or oxidations mediated by metal salts like manganese(III) acetate. nih.gov
| Reaction Type | Reagents & Conditions | Probable Mechanism | Potential Products |
| Acid-Catalyzed | HBr, heat | Protonation of carbonyl, followed by nucleophilic attack and C1-C2 bond cleavage. nih.gov | Substituted pentenoic acid derivatives |
| Radical-Mediated | NBS, radical initiator (e.g., AIBN) | Formation of a cyclopropylcarbinyl radical, followed by ring-opening to a homoallyl radical. nih.govnih.gov | Bromo-substituted pentenoic acid derivatives |
| Catalytic Hydrogenation | H₂, Pd/C, high pressure/temp. | Hydrogenolysis of the C-C bonds of the strained ring. | 3-Methylpentanoic acid |
Nucleophilic and Electrophilic Substitutions on the Cyclopropane Core
The high ring strain of the cyclopropane moiety significantly influences its reactivity. While the carbon-carbon bonds within the ring are formally single bonds, they possess a degree of 'pi' character, allowing the ring to behave similarly to an alkene in some reactions. However, direct substitution on the cyclopropane core without ring-opening is a challenging transformation due to this inherent strain.
Nucleophilic Attack: Direct nucleophilic substitution on an unsubstituted cyclopropane ring is generally unfavorable. However, the presence of an electron-withdrawing group, such as a carboxylic acid or its derivatives, can activate the ring for nucleophilic attack. In the case of derivatives of this compound, this typically leads to a ring-opening reaction. Cyclopropanes bearing an electron-accepting group can act as electrophiles, undergoing polar, ring-opening reactions with nucleophiles. nih.gov The reaction proceeds via an SN2-like attack, resulting in a methylene-extended Michael adduct. nih.gov For a nucleophilic substitution to occur while retaining the cyclopropane ring, highly specific activating groups and reaction conditions would be necessary, and such transformations are not commonly reported for simple 2-alkylcyclopropane carboxylic acids.
Electrophilic Attack: Electrophilic addition to cyclopropanes is a more common reaction pathway, though it also frequently results in ring-opened products. The cyclopropane ring can be attacked by electrophiles, leading to the formation of a carbocationic intermediate which is then quenched by a nucleophile. dalalinstitute.com The regioselectivity of the ring opening is often governed by the stability of the resulting carbocation, following Markovnikov's rule. dalalinstitute.com For direct electrophilic substitution on the ring to occur without cleavage, the reaction would likely need to proceed through a mechanism that avoids a stable open-chain carbocation, a scenario that is not typical for this class of compounds. Research into the electrophilic reactions of cyclopropanes has shown that the reaction pathway is highly dependent on the substituents present on the ring and the nature of the electrophile.
Synthesis of Complex Adducts and Conjugates via Reaction Pathways
The carboxylic acid functionality of this compound serves as a versatile handle for the synthesis of more complex molecules, including amides and esters, which can function as bioactive compounds or as components of larger molecular assemblies like drug conjugates.
The formation of amides and esters from carboxylic acids is a fundamental transformation in organic synthesis. These reactions proceed via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by an amine or an alcohol.
Amide Synthesis: The direct reaction of a carboxylic acid with an amine is often inefficient. Therefore, coupling agents are typically employed to activate the carboxylic acid. Common methods include the use of carbodiimides or converting the carboxylic acid to a more reactive species like an acid chloride.
| Reagent/Catalyst | Reaction | Product Type |
| Thionyl Chloride (SOCl₂) followed by an amine | Acid Chloride Formation followed by Amination | Amide |
| HATU, DIPEA | Amide Coupling | Amide |
| Carbodiimides (e.g., DCC, EDC) | Amide Coupling | Amide |
Ester Synthesis: Esterification can be achieved through various methods, with the Fischer esterification being a classic example involving the reaction of the carboxylic acid with an alcohol under acidic conditions.
| Reagent/Catalyst | Reaction | Product Type |
| Alcohol, Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification | Ester |
| Alkyl Halide, Base | Williamson Ether Synthesis (for esters) | Ester |
The cyclopropane moiety can act as a rigid scaffold, and when incorporated into larger molecules, it can impart specific conformational constraints. This property is particularly valuable in the design of bioactive molecules and drug conjugates. The carboxylic acid group provides a convenient attachment point for linking the cyclopropane unit to other molecules, such as peptides, antibodies, or other therapeutic agents. symeres.com In the context of antibody-drug conjugates (ADCs), the linker, which may incorporate a cyclopropane derivative, plays a crucial role in the stability and release of the cytotoxic payload. symeres.com
Theoretical and Computational Investigations of Cyclopropane Carboxylic Acids
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the behavior of electrons and nuclei in molecules. arxiv.org These methods provide fundamental insights into molecular structure, stability, and reactivity without the need for empirical data. For cyclopropane (B1198618) derivatives, these calculations are particularly valuable for understanding the consequences of the highly strained three-membered ring.
Electronic Structure and Reactivity Predictions
Quantum chemical methods are used to determine the electronic structure of a molecule, which includes the distribution of electron density and the energies of molecular orbitals. This information is critical for predicting a molecule's reactivity.
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of molecular stability and reactivity.
Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For a carboxylic acid, the oxygen atoms of the carboxyl group are typically electron-rich, while the acidic proton is electron-poor.
Atomic Charges: Calculations can assign partial atomic charges (e.g., using Mulliken, NBO, or Hirshfeld population analysis) to each atom, quantifying the electron distribution and identifying potential sites for electrostatic interactions.
Cyclopropane's Unique Bonding: In cyclopropane derivatives, the carbon-carbon bonds of the ring possess significant "p character" due to ring strain, making them different from typical alkane C-C bonds. researchgate.net This electronic feature can influence the molecule's ability to participate in non-conventional hydrogen bonds and other interactions. researchgate.net
Illustrative Data from Quantum Chemical Calculations Below is a hypothetical table showing the type of data generated from a quantum chemical analysis for a molecule like rac-(1R,2R)-2-ethylcyclopropane-1-carboxylic acid.
| Calculated Property | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Indicates electron-donating capability |
| LUMO Energy | +1.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 8.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.1 D | Measures overall molecular polarity |
| Mulliken Charge on O(carbonyl) | -0.55 e | Identifies a nucleophilic site |
| Mulliken Charge on H(hydroxyl) | +0.45 e | Identifies an electrophilic/acidic site |
Conformational Analysis and Energy Landscape Mapping
The cyclopropane ring itself is rigid, but the substituents—the ethyl group and the carboxylic acid group—can rotate around their single bonds, leading to different spatial arrangements known as conformations. dalalinstitute.com
Potential Energy Surface (PES): Quantum calculations are used to map the potential energy surface by systematically rotating the dihedral angles of the substituents. This process identifies low-energy conformers (local minima) and the energy barriers (transition states) that separate them.
Ring Strain: The trigonal structure of cyclopropane forces the C-C-C bond angles to be 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons, resulting in high angle strain. dalalinstitute.com This inherent strain is a dominant feature of the molecule's energy landscape.
Carboxylic Acid Conformation: Carboxylic acids typically exist in two planar conformations: syn and anti, referring to the orientation of the acidic proton relative to the carbonyl group. The syn conformation is generally more stable due to factors like intramolecular hydrogen bonding, but the energy difference can be small and influenced by the environment. nih.gov
Hypothetical Conformational Energy Profile This table illustrates the kind of results obtained from a conformational analysis, showing the relative stability of different arrangements of the substituents.
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|
| Global Minimum (Lowest Energy) | 0.00 | 75.3% |
| Conformer 2 | 1.15 | 10.1% |
| Conformer 3 | 1.50 | 6.5% |
| Transition State 1 | 4.50 | N/A |
Prediction of Spectroscopic Properties
Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which is invaluable for confirming the structure of a synthesized compound.
NMR Spectroscopy: Calculating the magnetic shielding tensors of nuclei allows for the prediction of ¹H and ¹³C NMR chemical shifts. escholarship.org These calculations have become a standard method for assigning the relative configuration of complex molecules. github.iocompchemhighlights.org By comparing the calculated spectra of all possible stereoisomers with the experimental data, the correct structure can often be identified with high confidence. compchemhighlights.org
Vibrational Spectroscopy: The calculation of vibrational frequencies can predict the Infrared (IR) and Raman spectra of a molecule. This allows for the assignment of specific spectral bands to the vibrational modes of the molecule, such as the characteristic C=O stretch of the carboxylic acid.
Example of Predicted vs. Experimental NMR Data This table demonstrates how computational results are compared with experimental data for structure verification.
| Atom | Hypothetical Experimental ¹³C Shift (ppm) | Hypothetical Calculated ¹³C Shift (ppm) | Difference (ppm) |
|---|---|---|---|
| C(carbonyl) | 178.5 | 179.1 | -0.6 |
| C1(ring) | 25.3 | 25.0 | +0.3 |
| C2(ring) | 22.8 | 23.1 | -0.3 |
| C(methylene) | 20.1 | 19.8 | +0.3 |
| C(methyl) | 13.7 | 13.9 | -0.2 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations use classical mechanics to model the physical movements of atoms and molecules over time. These simulations provide a detailed view of conformational dynamics and intermolecular interactions, such as those with solvent molecules or biological targets.
Ligand-Protein Interaction Modeling and Docking Studies
While no specific docking studies for this compound have been reported, the cyclopropane carboxylic acid scaffold is present in various biologically active molecules. Docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein), predicting the binding affinity and mode. nih.gov
Binding Site Identification: Docking algorithms place the ligand into a defined binding site of a protein and score the different poses based on factors like electrostatic interactions and hydrogen bonding.
Interaction Analysis: The results reveal key amino acid residues that interact with the ligand. For a cyclopropane carboxylic acid, the carboxyl group is a prime candidate for forming hydrogen bonds with polar or charged residues in a protein's active site.
Applications with Analogs: This methodology has been applied to related compounds. For example, computational and spectroscopic approaches have been used to study how cyclopropane-1,2-dicarboxylic acids bind to and inhibit enzymes like O-acetylserine sulfhydrylase (OASS). nih.gov In other studies, docking analyses have been performed on various cyclopropane carboxylic acid derivatives to screen for potential interactions with enzymes like collagenase. researchgate.net
Hypothetical Docking Results Summary
| Parameter | Hypothetical Result |
|---|---|
| Target Protein | Enzyme X |
| Binding Affinity (kcal/mol) | -6.8 |
| Key Interacting Residues | Arg124, Ser210, Tyr255 |
| Types of Interactions | Hydrogen bond with Arg124, Hydrophobic contact with Tyr255 |
Understanding Solvation Effects and Conformational Dynamics
MD simulations are ideal for studying how a molecule behaves in a specific environment, such as in an aqueous solution. The solvent can have a profound impact on the structure and dynamics of a solute.
Solvent Shell: Simulations can characterize the structure of the "hydration shell"—the layer of water molecules immediately surrounding the molecule. The polar carboxylic acid head would be expected to form strong hydrogen bonds with water, while the ethyl and cyclopropane groups would organize water differently due to their hydrophobic nature.
Conformational Flexibility: By simulating the molecule over nanoseconds or longer, MD can reveal the transitions between different conformations. These simulations can show how solvent interactions might stabilize or destabilize certain conformers compared to the gas phase. nih.gov For example, studies on other carboxylic acids have shown that while the syn conformer may be favored in a vacuum, the anti conformer can become preferred in water due to more favorable interactions with the solvent. nih.gov
Transport Properties: MD can also be used to calculate properties like the diffusion coefficient, which describes how the molecule moves through the solvent.
Mechanistic Insights Derived from Computational Models
Computational chemistry has emerged as a powerful tool for elucidating the intricate details of chemical reactions, offering insights that are often inaccessible through experimental methods alone. In the context of cyclopropane carboxylic acids, and specifically this compound, computational models provide a molecular-level understanding of reaction mechanisms, transition states, and the origins of stereoselectivity. These theoretical investigations are crucial for the rational design of synthetic routes that favor the formation of desired stereoisomers.
The formation of the cyclopropane ring in this compound involves the creation of a highly strained three-membered ring. The specific pathway and energy requirements of this process are dictated by the nature of the transition state, which is the highest energy point along the reaction coordinate. Computational methods, particularly Density Functional Theory (DFT), are instrumental in locating and characterizing these fleeting transition state structures.
Transition state analysis for the synthesis of 2-substituted cyclopropane carboxylic acids typically involves modeling key cyclopropanation reactions, such as those involving carbenoids (e.g., from diazoacetates catalyzed by transition metals) or the Simmons-Smith reaction. For a given reaction, computational chemists can map out the potential energy surface, which illustrates the energy of the system as a function of the geometric arrangement of the atoms.
The transition state is a critical saddle point on this surface. By analyzing its geometry, electronic structure, and vibrational frequencies, researchers can confirm that it represents the true barrier between reactants and products. A key aspect of this analysis is the identification of a single imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate leading to the formation of the cyclopropane ring.
The calculated energy of the transition state relative to the reactants provides the activation energy barrier. This theoretical value is a crucial determinant of the reaction rate and can be used to predict how changes in reactants, catalysts, or reaction conditions will influence the efficiency of the synthesis of this compound.
Table 1: Representative Theoretical Data from Transition State Analysis
| Parameter | Description | Typical Computational Finding |
| Activation Energy (ΔG‡) | The Gibbs free energy difference between the transition state and the reactants. | Lower activation energies indicate faster reaction rates for a particular pathway. |
| Key Bond Distances | Distances between atoms that are forming new bonds in the transition state. | In cyclopropanation, this would include the forming carbon-carbon bonds of the three-membered ring. |
| Imaginary Frequency | The single negative frequency in the vibrational analysis of a transition state. | Confirms the structure as a true transition state and indicates the atomic motion leading to the product. |
One of the most significant contributions of computational modeling to the study of cyclopropane synthesis is the rationalization of stereoselectivity. The formation of this compound involves the establishment of two stereocenters. Computational studies can explain why a particular diastereomer (in this case, the trans isomer) might be favored over others.
These investigations often compare the transition state energies of competing reaction pathways that lead to different stereoisomers. A lower transition state energy for one pathway implies that the corresponding stereoisomer will be formed at a faster rate and will therefore be the major product. This approach has been successfully used to explain the outcomes of various stereoselective reactions.
For instance, in the context of biocatalysis, a mechanism-based, multi-state computational design workflow has been developed to engineer enzymes known as cyclopropanases. chemrxiv.org These enzymes can be tailored to produce specific stereoisomers, including the trans-(1R,2R) configuration, with high precision. chemrxiv.org The computational models in these studies analyze the interactions between the substrate and the amino acid residues in the enzyme's active site, revealing the steric and electronic factors that govern the stereochemical outcome. chemrxiv.org
Similarly, in traditional organic synthesis, DFT calculations of the stable conformations of reactants and transition states can elucidate the origins of π-facial diastereoselection. These calculations often reveal that steric hindrance plays a crucial role; the cyclopropanating agent will preferentially approach the alkene from the less sterically hindered face, leading to the observed stereoselectivity.
By modeling the different possible approaches of the reactants that lead to the various stereoisomers of 2-ethylcyclopropane-1-carboxylic acid, researchers can determine the relative energies of the corresponding transition states. The energy differences between these transition states can then be used to predict the diastereomeric ratio of the products, which can be compared with experimental results to validate the computational model.
Table 2: Factors Influencing Stereoselectivity as Determined by Computational Models
| Influencing Factor | Computational Insight | Relevance to (1R,2R)-2-ethylcyclopropane-1-carboxylic acid |
| Steric Hindrance | Models can quantify the steric repulsion between bulky groups in different transition state geometries. | The ethyl group and the carboxylic acid group will influence the approach of the cyclopropanating agent, favoring the trans arrangement to minimize steric clash. |
| Electronic Effects | Analysis of the electronic distribution in the transition state can reveal favorable orbital interactions. | The electronic nature of the substituents can stabilize one transition state over another, influencing the reaction pathway. |
| Catalyst-Substrate Interactions | In catalyzed reactions, models can detail the precise binding of the substrate to the catalyst. | For metal-catalyzed cyclopropanation, the ligands on the metal center create a chiral environment that directs the stereochemical outcome. |
| Conformational Analysis | Calculations can determine the most stable conformations of the reactants and intermediates. | The preferred conformation of the starting alkene will influence which face is more accessible for cyclopropanation. |
Advanced Research Applications and Future Directions in Cyclopropane Chemistry
Utilization as Versatile Chemical Building Blocks in Complex Molecule Synthesis
The cyclopropane (B1198618) ring, with its inherent strain (approximately 27.5 kcal/mol) and unique electronic character resembling a double bond, is a powerful synthon in organic synthesis. rsc.orgunl.pt Although direct applications of rac-(1R,2R)-2-ethylcyclopropane-1-carboxylic acid in the total synthesis of complex molecules are not prominently documented, the utility of the cyclopropane motif is well-established for creating diverse molecular architectures. rsc.org
Chemists utilize cyclopropane derivatives as versatile three-carbon building blocks that can undergo various transformations, including ring-opening reactions, cycloadditions, and rearrangements. thieme-connect.com A key strategy involves "donor-acceptor" (D-A) cyclopropanes, where vicinal electron-donating and electron-withdrawing groups facilitate controlled ring cleavage, generating polyfunctional intermediates that can be trapped to build more complex structures. researchgate.net This approach has become a powerful method for assembling functionalized carbon scaffolds. researchgate.net
Research has demonstrated the ability to generate a diverse collection of lead-like compounds and molecular fragments from a single, bifunctional cyclopropane precursor. For instance, (E/Z)-ethyl 2-(phenylsulfanyl)-cyclopropane-1-carboxylate was designed as a versatile scaffold allowing for orthogonal derivatization at both the ester and sulfide functionalities, showcasing how a simple cyclopropane can be a launchpad for creating topologically varied molecules for drug discovery. nih.gov This strategy of using a core cyclopropane building block for late-stage functionalization is a cornerstone of modern medicinal chemistry, enabling the rapid exploration of chemical space around a privileged scaffold. nih.govchimia.ch
Table 1: Examples of Cyclopropane Precursors as Building Blocks
Cyclopropane Precursor Type Synthetic Strategy Resulting Molecular Class Reference Donor-Acceptor (D-A) Cyclopropanes Strain-driven ring cleavage Polyfunctional acyclic compounds, heterocycles, carbocycles nih.gov Bifunctional Cyclopropanes (e.g., ester and sulfide groups) Orthogonal derivatization Diverse lead-like compounds and fragments nih.gov Aryl Cyclopropanes Photoredox-catalyzed ring-opening 1,3-difunctionalized scaffolds [1, 5]
Development of Molecular Probes for Biochemical Research
There is a lack of specific reports on the use of This compound as a molecular probe. However, the incorporation of a cyclopropane ring is a recognized strategy in medicinal chemistry to design probes and develop drugs with improved properties. unl.ptresearchgate.net The conformational rigidity imparted by the cyclopropane ring can lock a molecule into a specific bioactive conformation, enhancing its binding affinity and selectivity for a biological target. unl.pt Furthermore, the cyclopropane group can improve metabolic stability compared to other alkyl groups, making it a privileged scaffold in drug design. thieme-connect.com
A compelling example of this approach is the design of cyclopropyl derivatives of natural products to create more stable and potent molecular probes. Researchers synthesized a cyclopropane-containing analog of Spliceostatin A, a potent inhibitor of the spliceosome. nih.gov By replacing a chemically sensitive part of the molecule with a stable cyclopropane ring, they developed a probe for studying the mechanism of pre-mRNA splicing. The resulting cyclopropane derivative exhibited comparable biological activity to the parent natural product, demonstrating the viability of this strategy for creating robust tools for chemical biology. nih.gov Similarly, 2-substituted 1-aminocyclopropanecarboxylic acids are widely used as constrained amino acids to probe protein structure and function. researchgate.net
Table 2: Application of Cyclopropane Derivatives in Biochemical Research
Compound Class Application Rationale for Cyclopropane Inclusion Reference Cyclopropane-containing Spliceostatin A analog Molecular probe for pre-mRNA splicing Improve chemical stability while retaining potency 2-substituted 1-aminocyclopropanecarboxylic acids (ACCs) Conformationally restricted peptide components; neurochemical probes Provide conformational constraint to study receptor binding and enzyme mechanisms [13, 15]
Innovations in Biocatalytic Approaches for Cyclopropane Synthesis and Transformation
Biocatalysis offers a powerful avenue for the synthesis of chiral cyclopropanes with high stereoselectivity under mild, environmentally friendly conditions. While specific biocatalytic methods for This compound have not been described, research on analogous structures highlights significant potential.
A key innovation is the engineering of enzymes for novel carbene-transfer chemistry. Scientists have successfully engineered heme proteins, such as variants of Rhodothermus marinus nitric oxide dioxygenase (RmaNOD), to catalyze the diastereodivergent cyclopropanation of vinyl boronic acid esters. nih.govnsf.govacs.org This groundbreaking work allows for the selective synthesis of either cis- or trans-cyclopropane products, which contain a versatile boronate handle for subsequent chemical derivatization via Suzuki-Miyaura coupling. nih.gov This chemoenzymatic strategy provides rapid access to a wide diversity of stereopure cyclopropane building blocks, a task that is challenging using traditional chemical catalysts. nsf.gov
Further advancements include the development of engineered myoglobin-based catalysts for the highly stereoselective synthesis of fluorinated cyclopropanes, which are highly sought-after motifs in medicinal chemistry. nih.gov Additionally, lipases are commonly employed for the kinetic resolution of racemic cyclopropane esters. For example, lipases from Candida antarctica have been used to selectively hydrolyze one enantiomer of a racemic cyclopropane ester, allowing for the separation of the (S)-acid and the (R)-ester with high optical purity. google.comnih.gov Such biocatalytic resolutions are crucial for the industrial production of chiral cyclopropane intermediates. researchgate.net
Table 3: Selected Biocatalytic Methods for Cyclopropane Synthesis
Biocatalyst System Transformation Key Features Reference Engineered Rhodothermus marinus Nitric Oxide Dioxygenase (RmaNOD) Asymmetric cyclopropanation of vinyl boronic esters High diastereo- and enantioselectivity; produces versatile boronate-functionalized products [2, 7, 8] Engineered Myoglobin Stereoselective synthesis of fluorinated cyclopropanes Enables synthesis of valuable fluorinated pharmacophores not accessible with chemocatalysts nsf.gov Lipase from Candida antarctica (e.g., Novozym 435) Enzymatic kinetic resolution of racemic cyclopropane esters Separates enantiomers via selective hydrolysis, yielding products with high optical purity [20, 28]
Emerging Methodologies and Synthetic Strategies for Novel Cyclopropane Derivatives
The synthesis of cyclopropanes is a field of continuous innovation, with new methodologies emerging that offer milder conditions, broader substrate scope, and improved selectivity. These strategies could be readily adapted for the synthesis of This compound and its novel derivatives.
One of the most significant recent advances is the use of visible-light photoredox catalysis. thieme-connect.comchemistryviews.org This approach enables the generation of radical carbenoid species from readily available precursors like diiodomethane. chemistryviews.org These reactive intermediates can cyclopropanate a wide range of alkenes, including Michael acceptors, with excellent functional group tolerance under exceptionally mild conditions. thieme-connect.comchemistryviews.org Photoredox catalysis has also been applied to the ring-opening functionalization of aryl cyclopropanes, providing access to 1,3-difunctionalized products. bohrium.comthieme-connect.com
Another novel strategy involves a photoredox-catalyzed radical addition–polar cyclization cascade, which allows for the synthesis of functionalized cyclopropanes directly from aliphatic carboxylic acids and electron-deficient alkenes. nih.gov This method is notable for its use of an organic photocatalyst and its tolerance for structurally complex starting materials. nih.gov Furthermore, electrochemical methods are gaining traction; for example, the electrolysis of thianthrene in the presence of unactivated alkenes generates dielectrophilic intermediates that can be trapped by carbon pronucleophiles to form cyclopropanes with high diastereoselectivity. nih.gov These cutting-edge methods bypass the need for highly toxic or explosive reagents often used in traditional cyclopropanation reactions and represent the future of cyclopropane synthesis. thieme-connect.comyoutube.com
Table 4: Comparison of Emerging Synthetic Methods for Cyclopropanes
Methodology Activation Method Key Intermediates Advantages Reference Photoredox-Catalyzed Cyclopropanation Visible Light / Photocatalyst (e.g., Ru or Ir complexes) Radical carbenoids Mild conditions, high functional group tolerance, uses simple precursors [3, 4] Decarboxylative Radical-Polar Cascade Visible Light / Organic Photocatalyst Carbon-centered radicals, carbanions Uses abundant carboxylic acids as radical precursors Electrochemical Synthesis Electrolysis Dicationic adducts, alkenyl thianthrenium salts Applicable to unactivated alkenes, scalable, high diastereoselectivity bohrium.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
